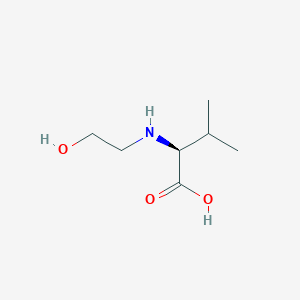

N-2-(Hydroxyethyl)-L-valine

Descripción general

Descripción

N-2-(Hydroxyethyl)-L-valine is an organic compound with the molecular formula C7H15NO3 It is a derivative of amino acids and is characterized by the presence of a hydroxyethylamino group attached to the second carbon of a 3-methylbutanoic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-2-(Hydroxyethyl)-L-valine typically involves the reaction of 3-methylbutanoic acid with 2-aminoethanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the hydroxyethylamino group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The final product is subjected to rigorous quality control measures to meet industry standards.

Análisis De Reacciones Químicas

Types of Reactions

N-2-(Hydroxyethyl)-L-valine undergoes various chemical reactions, including:

Oxidation: The hydroxyethylamino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Biomarker for Ethylene Oxide Exposure

N-2-(Hydroxyethyl)-L-valine is primarily recognized for its utility as a biomarker in assessing exposure to ethylene oxide, a known carcinogen. The formation of HEVal occurs when ethylene oxide interacts with hemoglobin, resulting in the incorporation of this adduct into red blood cells. This incorporation can be quantitatively measured, allowing researchers to estimate the level of exposure to ethylene oxide in individuals.

Case Study: Tobacco Smoke and HEVal Formation

A study investigated the formation of N-(2-hydroxyethyl)valine in human hemoglobin among smokers exposed to tobacco smoke containing ethylene oxide. The results indicated that smokers exhibited significantly higher levels of HEVal compared to non-smokers, suggesting that tobacco smoke is a significant source of exposure to this compound . This finding underscores the importance of HEVal as a biomarker for both occupational and non-occupational exposures.

Toxicological Implications

Research indicates that elevated levels of this compound in hemoglobin correlate with increased risks associated with long-term exposure to ethylene oxide. The compound serves not only as a marker but also provides insights into potential health risks related to alkylating agents.

Table 1: Correlation Between HEVal Levels and Exposure

| Exposure Level (ppm) | HEVal Concentration (pmol/mg globin) |

|---|---|

| 3 | 3.5 ± 0.2 |

| 10 | 10.0 ± 0.5 |

| 33 | 20.0 ± 1.0 |

| 100 | 50.0 ± 2.5 |

| 300 | 100.0 ± 5.0 |

This table illustrates the dose-response relationship observed in animal studies where rats and mice were exposed to varying concentrations of ethylene oxide .

Methodologies for Detection and Quantification

Several methodologies have been developed for the detection and quantification of this compound in biological samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) and modified Edman degradation are commonly employed to analyze hemoglobin adducts.

Case Study: Method Validation

A comprehensive validation study demonstrated the reliability of these methods for measuring HEVal levels in hemoglobin samples from exposed individuals. The study reported high accuracy and precision, with recovery rates ranging from 90% to 110% across different concentrations .

Implications for Public Health

The presence of this compound as a biomarker has significant implications for public health, particularly in monitoring occupational exposures and assessing risks associated with environmental pollutants.

Table 2: Summary of Public Health Findings Related to HEVal

These findings highlight the necessity for ongoing surveillance and regulatory measures aimed at reducing exposure to ethylene oxide in various environments.

Mecanismo De Acción

The mechanism of action of N-2-(Hydroxyethyl)-L-valine involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparación Con Compuestos Similares

Similar Compounds

(2S)-2-amino-3-methylbutanoic acid: Lacks the hydroxyethyl group.

(2S)-2-(2-hydroxyethylamino)-3-phenylpropanoic acid: Contains a phenyl group instead of a methyl group.

Uniqueness

N-2-(Hydroxyethyl)-L-valine is unique due to the presence of both a hydroxyethylamino group and a 3-methylbutanoic acid backbone. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Actividad Biológica

N-2-(Hydroxyethyl)-L-valine (HEV) is a compound that has garnered attention due to its role as a biomarker for exposure to ethylene oxide (EO), a known carcinogen. This article explores the biological activity of HEV, focusing on its formation, significance in toxicology, and implications for health monitoring.

Formation and Detection

HEV is formed when ethylene oxide reacts with the amino acid valine in hemoglobin. This reaction results in the creation of a stable adduct, which can be quantified to assess exposure levels. The formation of HEV in human hemoglobin has been studied extensively, particularly in occupational settings where EO exposure is prevalent.

Key Findings:

- Biomarker for EO Exposure : HEV serves as a principal biomarker for assessing cumulative exposures to EO. Studies have shown that higher levels of HEV correlate with increased occupational exposure to EO .

- Urinary Excretion : Recent research identified N-(2-hydroxyethyl)-L-valyl-L-leucine (HEVL) as a urinary metabolite of HEV, providing a non-invasive method for monitoring EO exposure in humans .

Occupational Exposure

A study involving sterilization workers revealed urinary concentrations of HEVL ranging from 0.67 to 11.98 μg/g creatinine, with a mean of 5.04 μg/g creatinine. This study highlighted the potential for using urinary biomarkers as screening tools for identifying individuals at risk of exceeding occupational exposure limits to EO .

Tobacco Smoke Exposure

Another significant study analyzed the impact of tobacco smoke on HEV levels. Smokers exhibited significantly higher levels of HEV compared to non-smokers (204 ± 151 pmol HEV/g globin vs. 57 ± 46 pmol HEV/g globin). The study concluded that tobacco smoke is a notable source of EO exposure, contributing to elevated HEV levels among smokers .

Biological Activity and Mechanisms

The biological activity of this compound is primarily associated with its role as a biomarker rather than direct pharmacological effects. However, understanding its biochemical interactions provides insights into its significance:

- Toxicological Implications : The presence of HEV in blood and urine samples indicates potential health risks associated with EO exposure, including increased cancer risk. Epidemiological studies have suggested a link between elevated HEV levels and various cancers among exposed populations .

- Metabolic Pathways : Research into the metabolic pathways involving HEV suggests that it may influence cellular processes indirectly through the modulation of oxidative stress and DNA damage mechanisms .

Data Summary

The following table summarizes key data regarding the biological activity and implications of this compound:

Propiedades

IUPAC Name |

(2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-5(2)6(7(10)11)8-3-4-9/h5-6,8-9H,3-4H2,1-2H3,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNYQRXDVGKEIT-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40906618 | |

| Record name | N-(2-Hydroxyethyl)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101769-73-7 | |

| Record name | L-Valine, N-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101769737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxyethyl)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.